N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group substituted with fluorine atoms, a thiazole ring, and a methoxyphenylsulfonamido group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Methoxyphenylsulfonamido Group:
Attachment of the Benzyl Group: The benzyl group, substituted with fluorine atoms, is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the thiazole derivative with the benzyl and methoxyphenylsulfonamido groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide: Similar structure but with a methyl group instead of a methoxy group.
N-(2,6-difluorobenzyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S2/c1-28-13-5-7-14(8-6-13)30(26,27)24-19-23-12(11-29-19)9-18(25)22-10-15-16(20)3-2-4-17(15)21/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLDJQCYWGYJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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